2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide
2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide
SirReal 2 is a selective SIRT2 inhibitor.
Brand Name:
Vulcanchem
CAS No.:
709002-46-0
VCID:
VC0543242
InChI:
InChI=1S/C22H20N4OS2/c1-14-10-15(2)25-22(24-14)28-13-20(27)26-21-23-12-18(29-21)11-17-8-5-7-16-6-3-4-9-19(16)17/h3-10,12H,11,13H2,1-2H3,(H,23,26,27)
SMILES:
CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43)C
Molecular Formula:
C22H20N4OS2
Molecular Weight:
420.6 g/mol
2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide
CAS No.: 709002-46-0
Inhibitors
VCID: VC0543242
Molecular Formula: C22H20N4OS2
Molecular Weight: 420.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 709002-46-0 |
---|---|
Product Name | 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide |
Molecular Formula | C22H20N4OS2 |
Molecular Weight | 420.6 g/mol |
IUPAC Name | 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide |
Standard InChI | InChI=1S/C22H20N4OS2/c1-14-10-15(2)25-22(24-14)28-13-20(27)26-21-23-12-18(29-21)11-17-8-5-7-16-6-3-4-9-19(16)17/h3-10,12H,11,13H2,1-2H3,(H,23,26,27) |
Standard InChIKey | MENNDDDTIIZDDN-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43)C |
Canonical SMILES | CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43)C |
Appearance | Solid powder |
Description | SirReal 2 is a selective SIRT2 inhibitor. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | SirReal 2; SirReal-2; SirReal2; |
Reference | 1: Schiedel M, Herp D, Hammelmann S, Swyter S, Lehotzky A, Robaa D, Oláh J, Ovádi J, Sippl W, Jung M. Chemically Induced Degradation of Sirtuin 2 (Sirt2) by a Proteolysis Targeting Chimera (PROTAC) Based on Sirtuin Rearranging Ligands (SirReals). J Med Chem. 2018 Jan 25;61(2):482-491. doi: 10.1021/acs.jmedchem.6b01872. Epub 2017 Apr 17. PubMed PMID: 28379698. 2: Schiedel M, Rumpf T, Karaman B, Lehotzky A, Gerhardt S, Ovádi J, Sippl W, Einsle O, Jung M. Structure-Based Development of an Affinity Probe for Sirtuin 2. Angew Chem Int Ed Engl. 2016 Feb 5;55(6):2252-6. doi: 10.1002/anie.201509843. Epub 2016 Jan 8. PubMed PMID: 26748890. 3: Schiedel M, Rumpf T, Karaman B, Lehotzky A, Oláh J, Gerhardt S, Ovádi J, Sippl W, Einsle O, Jung M. Aminothiazoles as Potent and Selective Sirt2 Inhibitors: A Structure-Activity Relationship Study. J Med Chem. 2016 Feb 25;59(4):1599-612. doi: 10.1021/acs.jmedchem.5b01517. Epub 2016 Jan 7. PubMed PMID: 26696402. |
PubChem Compound | 1096292 |
Last Modified | Nov 11 2021 |
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